molecular formula C17H16O4 B1343535 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone CAS No. 898778-91-1

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

Cat. No. B1343535
M. Wt: 284.31 g/mol
InChI Key: ZTOHZRIWBCINLB-UHFFFAOYSA-N
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Description

The compound 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, the synthesis of functionalized 2,4'-dihydroxybenzophenones, which are potential UV-filters, involves a domino reaction sequence that could be relevant to the synthesis of 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, such as the domino Michael/retro-Michael/Mukaiyama-aldol reaction used to create a variety of functionalized 2,4'-dihydroxybenzophenones . Another example is the synthesis of pyrazoline derivatives using a base-catalyzed aldol condensation followed by a reaction with hydrazine hydrate . These methods highlight the complexity and creativity involved in synthesizing such compounds, which could be applicable to the synthesis of 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone can be elucidated using various spectroscopic techniques such as FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR . These techniques provide detailed information about the functional groups present and the overall molecular architecture, which is crucial for understanding the chemical properties and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse and can include cross-coupling reactions , oxidative aminocarbonylation-cyclization , and addition reactions with perfluoro-vinyl-perfluoro-methyl ether . These reactions demonstrate the reactivity of different functional groups and the potential to create a wide array of derivatives with varying properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone are influenced by their molecular structures. For example, the high lipophilicity of the 3-methoxy-4-phenoxybenzoyl group used for amino protection in nucleosides suggests that similar methoxy-substituted compounds may also exhibit significant lipophilicity . Additionally, the antioxidant activities of chalcone and pyrazoline derivatives indicate that related compounds could possess similar bioactive properties .

Scientific Research Applications

Phytochemical Applications

Phytochemical research has identified compounds structurally similar to 3-(1,3-Dioxolan-2-yl)-4'-methoxybenzophenone in various plants, such as Sorbus lanata . Three new phenolic compounds along with eight known compounds were isolated, including sorlanin, sorbanin, and sorbalanin. These compounds exhibited significant antioxidant activities, as evidenced by their DPPH radical scavenging activities. This research highlights the potential of similar compounds in understanding plant biochemistry and their potential applications in natural product-based therapeutics (Uddin et al., 2013).

Chemical Properties and Interactions

Another study focused on the chemical properties and interactions of methoxyphenols, which share structural similarities with 3-(1,3-Dioxolan-2-yl)-4'-methoxybenzophenone. The research explored their ability to form strong intermolecular and intramolecular hydrogen bonds, which is crucial in understanding the behavior of such compounds in various environments. This knowledge is essential for the development of new materials and chemicals with specific desired properties (Varfolomeev et al., 2010).

Synthetic Chemistry Applications

In synthetic chemistry, the 3-(1,3-Dioxolan-2-yl)-4'-methoxybenzophenone structure is relevant to the development of new synthetic methodologies. For instance, research has demonstrated the use of related compounds for the protection of exocyclic amino groups in nucleosides, which is a critical step in the synthesis of oligodeoxyribonucleotides. This has implications for the development of new DNA-based therapeutics and research tools (Mishra & Misra, 1986).

Future Directions

The future directions would depend on the specific applications of the compound. Benzophenones have wide uses in organic chemistry, materials science, and the pharmaceutical industry .

properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOHZRIWBCINLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645048
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-YL)-4'-methoxybenzophenone

CAS RN

898778-91-1
Record name [3-(1,3-Dioxolan-2-yl)phenyl](4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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